3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide
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Overview
Description
3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[44]nonane-1-carboxamide is a synthetic compound with a complex structure that includes a pyrimidinyl piperazine moiety and a spirocyclic nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidinyl piperazine intermediate, followed by its coupling with a spirocyclic nonane derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyrimidinyl piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate Dioxalate: Shares the pyrimidinyl piperazine moiety but differs in the spirocyclic structure.
2-Oxaspiro[4.4]nonane-1-carboxamide derivatives: Similar spirocyclic structure but with different substituents.
Uniqueness
3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide is unique due to its combination of a pyrimidinyl piperazine moiety and a spirocyclic nonane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
125498-83-1 |
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Molecular Formula |
C21H31N5O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(29-17)19(28)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20/h5,9-10,18H,1-4,6-8,11-16H2,(H,22,28) |
InChI Key |
VHKICJPCWOXGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)OC2C(=O)NCCCCN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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